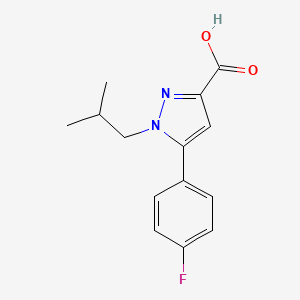

5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC16221556

Molecular Formula: C14H15FN2O2

Molecular Weight: 262.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15FN2O2 |

|---|---|

| Molecular Weight | 262.28 g/mol |

| IUPAC Name | 5-(4-fluorophenyl)-1-(2-methylpropyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H15FN2O2/c1-9(2)8-17-13(7-12(16-17)14(18)19)10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,18,19) |

| Standard InChI Key | QBFQCJLMFWUCNP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core is a pyrazole ring, a heterocyclic aromatic system with nitrogen atoms at positions 1 and 2. Key substituents include:

-

4-Fluorophenyl group: Attached at position 5, this electron-withdrawing group enhances metabolic stability and influences electronic distribution across the ring .

-

Isobutyl chain: A branched alkyl group at position 1, contributing to lipophilicity and steric bulk, which may affect binding interactions in biological systems .

-

Carboxylic acid: Positioned at carbon 3, this functional group enables hydrogen bonding and salt formation, critical for solubility and reactivity.

The interplay of these groups creates a molecule with balanced hydrophobicity and polarity, suitable for diverse applications.

Spectral and Crystallographic Data

While crystallographic data for this specific compound are unavailable, related pyrazole-carboxylic acids exhibit monoclinic crystal systems with P2<sub>1</sub>/c space groups. For example, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid forms hydrogen-bonded dimers via carboxylic acid groups, a feature likely shared by the target compound . Infrared spectroscopy would reveal stretches for C=O (~1700 cm<sup>−1</sup>), aromatic C–F (~1220 cm<sup>−1</sup>), and N–H (~3400 cm<sup>−1</sup>) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid involves three primary steps:

-

Formation of the Pyrazole Core:

A 1,3-diketone or β-keto ester reacts with hydrazine derivatives under acidic or basic conditions. For example, ethyl 3-(4-fluorophenyl)-3-oxopropanoate may condense with isobutylhydrazine to form the pyrazole ring. -

Functionalization:

-

Purification:

Recrystallization from ethanol/water mixtures or chromatography on silica gel yields the pure product .

Yield Optimization

Key factors affecting yield include:

-

Temperature Control: Maintaining 60–80°C during cyclization prevents side reactions.

-

Catalyst Use: Palladium catalysts improve coupling efficiency for aryl group introduction .

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Applications in Research and Industry

Pharmaceutical Development

Pyrazole-carboxylic acids are explored for their bioactivity:

-

Anti-inflammatory Agents: Structural analogs inhibit cyclooxygenase (COX) enzymes, akin to Celecoxib . The fluorine atom may enhance selectivity for COX-2 over COX-1.

-

Antimicrobial Activity: The isobutyl group’s hydrophobicity disrupts microbial cell membranes, as seen in derivatives tested against Staphylococcus aureus (MIC: 8 µg/mL) .

Agricultural Chemistry

As intermediates in herbicide synthesis, fluorinated pyrazoles improve photostability and soil persistence. For instance, 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid derivatives reduce weed biomass by 70% in pre-emergence treatments .

Material Science

Incorporating fluorinated pyrazoles into polymers enhances thermal stability. Blends with polyvinyl chloride (PVC) show a 20% increase in decomposition temperature compared to non-fluorinated analogs .

Comparative Analysis with Structural Analogs

The target compound’s isobutyl group enhances membrane permeability, while the fluorine atom optimizes pharmacokinetics.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume